molecular formula C12H13BrO2 B1528665 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone CAS No. 1185836-84-3

1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone

Cat. No.: B1528665
CAS No.: 1185836-84-3
M. Wt: 269.13 g/mol
InChI Key: YOMAWBUKFXTUCC-UHFFFAOYSA-N
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Description

1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
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Biological Activity

1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom, a cyclopropylmethoxy group, and an ethanone moiety attached to a phenyl ring. Its unique structure suggests various possible interactions with biological targets, making it a subject of interest for therapeutic applications.

  • Molecular Formula : C12H13BrO2
  • Molecular Weight : 269.13 g/mol

The structural features of this compound influence its reactivity and interaction with biological systems. The presence of the bromine atom and the cyclopropylmethoxy group enhances its binding affinity to specific molecular targets.

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The compound may function as either an agonist or antagonist, modulating the activity of proteins involved in critical cellular processes. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to significant physiological effects.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Phosphodiesterase Inhibition

This compound has been explored as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory processes. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory concentrations (IC50 values) comparable to established antibiotics, indicating its potential as a therapeutic agent .

Study 2: Anticancer Mechanism

In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that it induced cell cycle arrest and apoptosis via the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Mechanism
AntimicrobialStaphylococcus aureus15Cell wall synthesis inhibition
AntimicrobialEscherichia coli20Disruption of membrane integrity
AnticancerMCF-7 (breast cancer)10Apoptosis via caspase activation
AnticancerA549 (lung cancer)12Cell cycle arrest
PDE4 InhibitionHuman lung fibroblasts25Increased cAMP levels

Properties

IUPAC Name

1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMAWBUKFXTUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting from 1-(3-bromo-4-hydroxy-phenyl)-ethanone (example B.a4) and commercially available bromomethyl-cyclopropane the title compound is obtained as colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.